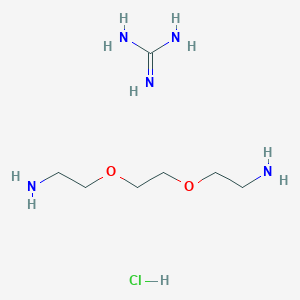

Oligo(2-(2-ethyoxy)ethoxyethylguanidium chloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) is a cationic biocide containing a guanidine group. It is known for its antimicrobial properties and is used in various applications, including healthcare products, cosmetics, household cleaning products, pet and general disinfectants, and food preservatives . The compound is part of the guanidine family, which is known for its ability to disrupt microbial cell membranes, leading to cell death .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) involves the polymerization of 2-(2-ethoxy)ethoxyethylamine with guanidine monohydrochloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired polymer . The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The polymer is then purified and formulated into various products for commercial use .

化学反应分析

Types of Reactions

Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) primarily undergoes substitution reactions due to the presence of the guanidine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different antimicrobial properties and applications .

科学研究应用

Toxicological Studies

Acute and Repeated Pulmonary Toxicity Assessment

Research has highlighted the pulmonary toxicity associated with oligo(2-(2-ethoxy)ethoxyethylguanidium chloride. A study conducted on mice assessed both acute and repeated doses of PGH, revealing significant increases in cytokine production and immune cell infiltration within the lungs. Histopathological examinations indicated that while PGH induced lung inflammation, the inflammatory response was less severe compared to other compounds like polyhexamethyleneguanidine phosphate (PHMG-P). Notably, the toxicity was dose-dependent, with higher doses leading to more pronounced effects .

Mechanisms of Toxicity

The mechanism by which PGH induces toxicity involves disruption of the plasma membrane of lung cells through ionic interactions. This disruption is a critical initiating event for adverse outcomes following exposure to cationic chemicals . The study also documented that co-treatment with anionic materials significantly mitigated these toxic responses, suggesting potential pathways for reducing toxicity in practical applications .

Antimicrobial Applications

Disinfectant Properties

Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride exhibits significant antimicrobial activity, making it a candidate for use in disinfectants. Its guanidine structure is known for its efficacy against a broad spectrum of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes enhances its effectiveness as a biocide .

Regulatory Considerations

Given the potential health risks associated with inhalation exposure, regulatory frameworks are being considered for the safe use of PGH in consumer products. The documented pulmonary fibrosis cases linked to similar compounds underscore the need for stringent regulation and thorough risk assessment before widespread application in household disinfectants .

Potential Therapeutic Uses

Investigating Fibrosis Induction

Recent studies have explored the relationship between exposure to oligo(2-(2-ethoxy)ethoxyethylguanidium chloride and conditions such as gestational diabetes and asthma. Data suggest that prolonged exposure may correlate with adverse health outcomes, including increased incidence of gestational diabetes among exposed populations . This raises questions about the compound's role in chronic diseases and its potential implications for public health.

Future Research Directions

Further investigations are necessary to elucidate the therapeutic potential of PGH in controlled environments while minimizing risks associated with its toxicity. Understanding its interaction with biological systems could lead to novel applications in treating infections or as a component in advanced drug delivery systems.

Case Studies and Data Analysis

| Study Focus | Findings | Implications |

|---|---|---|

| Pulmonary Toxicity | Increased cytokine levels and immune response in mice exposed to PGH | Indicates potential risks for respiratory health |

| Antimicrobial Efficacy | Effective against multiple pathogens; disrupts microbial membranes | Supports use as a disinfectant but requires safety assessments |

| Health Correlations | Link between exposure and gestational diabetes; asthma prevalence | Highlights need for epidemiological studies on long-term exposure effects |

作用机制

The mechanism of action of oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) involves the disruption of microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of the cell membrane, leading to membrane disruption and cell death . This interaction is primarily ionic in nature and is considered a molecular initiating event that leads to adverse outcomes in microbial cells .

相似化合物的比较

Similar Compounds

Polyhexamethyleneguanidine phosphate: Another cationic biocide with similar antimicrobial properties.

Polyhexamethyleneguanidine hydrochloride: Known for its use in disinfectants and antimicrobial coatings.

Uniqueness

Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) is unique due to its specific polymer structure, which provides a balance between hydrophilicity and hydrophobicity, enhancing its antimicrobial efficacy . Additionally, its ability to disrupt microbial cell membranes through ionic interactions makes it a potent biocide .

生物活性

Oligo(2-(2-ethyoxy)ethoxyethylguanidium chloride) (often abbreviated as PGH) is a cationic biocide belonging to the guanidine family. This compound has garnered attention due to its biological activities, particularly in the context of pulmonary toxicity and inflammatory responses. This article delves into the detailed biological activities of PGH, supported by research findings, data tables, and case studies.

Overview of Biological Activity

PGH exhibits various biological activities, primarily related to its interactions with cell membranes and its potential toxic effects on lung tissues. Its mechanism of action is largely attributed to its cationic nature, which allows it to disrupt cellular membranes, leading to cytotoxicity and inflammatory responses.

- Membrane Disruption : PGH's cationic charge facilitates interactions with anionic components of cell membranes, resulting in membrane destabilization and increased permeability. This disruption can lead to cell lysis and death.

- Cytokine Production : Exposure to PGH has been shown to induce the production of pro-inflammatory cytokines, such as IL-1β, which play a crucial role in the inflammatory response.

- Oxidative Stress : The compound has been implicated in generating reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage.

Case Studies

A nationwide study on humidifier disinfectant lung injury highlighted cases where PGH was identified as a contributing factor to pulmonary toxicity. The study revealed that individuals exposed to products containing PGH exhibited symptoms of lung inflammation and fibrosis, underscoring the compound's potential health risks .

Experimental Studies

A comparative study assessed the acute and repeated pulmonary toxicities of PGH against polyhexamethyleneguanidine phosphate (PHMG-P). Key findings included:

- Cytokine Levels : Both PGH and PHMG-P instillation led to increased cytokine levels in lung tissues, with PGH showing a more rapid resolution of inflammation compared to PHMG-P .

- Histopathological Changes : Mice treated with PGH displayed significant immune cell infiltration and fibrotic changes in lung tissues, indicating severe pulmonary damage .

Data Tables

| Study Parameter | PGH (1.5 mg/kg) | PHMG-P (0.6 mg/kg) |

|---|---|---|

| Cytokine Production | Elevated IL-1β | Elevated IL-1β |

| Immune Cell Infiltration | Significant | Significant |

| Fibrotic Changes | Resolved by Day 14 | Exacerbated by Day 14 |

| Histopathological Findings | Moderate Damage | Severe Damage |

属性

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]ethanamine;guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2.CH5N3.ClH/c7-1-3-9-5-6-10-4-2-8;2-1(3)4;/h1-8H2;(H5,2,3,4);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEWOZYKPIENEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN)N.C(=N)(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

374572-91-5 |

Source

|

| Record name | Guanidine hydrochloride-triethylene glycol diamine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374572-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。